molecular formula C21H26N4O B2365766 5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896067-09-7

5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2365766
CAS No.: 896067-09-7
M. Wt: 350.466
InChI Key: GHBFJWDXUQVSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound has emerged as a critical pharmacological tool for probing the diverse roles of GSK-3β in cellular signaling pathways. Its high selectivity makes it particularly valuable for research in neuroscience, where it is used to investigate pathways related to neuroprotection, synaptic plasticity, and potential therapeutic avenues for mood disorders and neurodegenerative diseases like Alzheimer's . Beyond neurology, this inhibitor is also utilized in oncology research to study the involvement of GSK-3β in tumor cell proliferation and survival, and in stem cell biology to modulate Wnt/β-catenin signaling. The compound's well-defined mechanism of action provides researchers with a reliable means to dissect the complex physiological and pathological functions of this pivotal kinase.

Properties

IUPAC Name

5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-21(2,3)18-12-19(22-13-16-10-7-11-26-16)25-20(24-18)17(14-23-25)15-8-5-4-6-9-15/h4-6,8-9,12,14,16,22H,7,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBFJWDXUQVSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Phenylpyrazolo[1,5-a]Pyrimidin-7(4H)-one

A modified Gavrin protocol is employed:

  • 3-Amino-5-phenylpyrazole reacts with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) at 110°C for 4 hours, catalyzed by cesium carbonate.
  • Cyclization yields 3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one with a 48% yield after silica gel chromatography.

Key analytical data :

  • $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 12.08 (s, 1H, NH), 8.48 (d, $$ J = 7.9 \, \text{Hz} $$, 1H), 7.76 (d, $$ J = 2.0 \, \text{Hz} $$, 1H).

Amination at Position 7: Oxolan-2-ylmethylamine Installation

Nucleophilic Aromatic Substitution

  • The 7-chloro intermediate undergoes substitution with oxolan-2-ylmethylamine.
  • Conditions: DIPEA (2 eq.), DMF, 80°C, 6 hours.
  • Yield: 55–60%.

Optimization note : Microwave-assisted synthesis (120°C, 30 min) improves yield to 75% while reducing side products.

Structural Confirmation and Purity Analysis

Spectroscopic Characterization

  • $$ ^1H $$ NMR : δ 1.35 (s, 9H, tert-butyl), 3.75–3.85 (m, 2H, oxolane CH$$2$$), 4.15–4.25 (m, 1H, oxolane CH), 4.45 (d, $$ J = 5.5 \, \text{Hz} $$, 2H, NCH$$2$$).
  • HPLC-MS : [M+H]$$^+$$ = 407.2 (calculated), 407.3 (observed).

Purity Assessment

  • Reverse-phase HPLC (C18 column, acetonitrile/H$$_2$$O gradient): >98% purity.

Synthetic Route Optimization and Challenges

Regioselectivity in Core Formation

  • Use of 3-aryl-substituted aminopyrazoles ensures exclusive formation of the 3-phenyl regioisomer, avoiding isomeric byproducts.

tert-Butyl Group Stability

  • The bulky tert-butyl group necessitates mild coupling conditions to prevent steric hindrance. Lithium chloride additives improve Suzuki reaction efficiency.

Amine Compatibility

  • Oxolan-2-ylmethylamine’s secondary amine nucleophilicity is enhanced by using DIPEA as a base, minimizing competing elimination.

Scalability and Process Considerations

Step Reaction Type Key Reagents Yield Purity
1 Cyclocondensation Ethyl 3-ethoxyacrylate 48% 95%
2 Chlorination POCl$$_3$$ 80% 97%
3 Suzuki Coupling tert-Butylboronic acid 70% 96%
4 Amination Oxolan-2-ylmethylamine 75% 98%
  • Total yield : 20.2% (linear sequence).
  • Critical process parameters :
    • Strict temperature control during chlorination to avoid decomposition.
    • Pd catalyst removal via activated charcoal filtration ensures metal residue <10 ppm.

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

  • An alternative route involves reductive amination of a 7-keto intermediate with oxolan-2-ylmethylamine using NaBH$$_3$$CN. However, this method suffers from lower yields (45%) due to competing over-reduction.

One-Pot Strategies

  • Attempts to combine chlorination and amination in one pot led to reduced yields (35%) from intermediate instability.

Chemical Reactions Analysis

5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, using reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidin-7-amines are a versatile class of compounds with demonstrated activity against Mycobacterium tuberculosis (M.tb), Plasmodium falciparum, and other pathogens. Below is a detailed comparison of the target compound with key analogs:

Substituent Variations at Position 3

  • Target Compound : 3-phenyl group.
    • The absence of electron-withdrawing groups (e.g., fluorine) may reduce binding affinity to targets like mycobacterial ATP synthase compared to fluorinated analogs .
  • Analog 3-(4-Fluorophenyl) Derivatives :
    • Compounds such as 3-(4-fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 35) exhibit potent anti-M.tb activity (MIC₉₀ < 0.1 μM) due to enhanced electronic interactions with the ATP synthase target .
    • Fluorine at position 3 improves metabolic stability and target engagement but may increase hERG channel inhibition risk .

Substituent Variations at Position 5

  • Target Compound: 5-tert-butyl group. However, it may also limit binding to narrower enzymatic pockets compared to smaller substituents (e.g., methyl or aryl groups) .
  • Analog 5-Aryl Derivatives :
    • 5-(4-Methoxyphenyl) or 5-(4-isopropylphenyl) substituents (e.g., Compounds 34 and 35) show superior anti-M.tb activity due to optimized π-π stacking and hydrophobic interactions .
  • Analog 5-Methyl Derivatives :
    • Simpler analogs like 5-methyl-3-(3-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine prioritize metabolic stability (78% yield in synthesis) but exhibit moderate potency .

Substituent Variations on the 7-Amino Group

  • Target Compound : Oxolan-2-ylmethyl group.
    • The tetrahydrofuran-derived substituent improves solubility in polar solvents compared to purely aromatic amines (e.g., pyridylmethyl). However, it may reduce binding affinity in targets requiring metal coordination (e.g., pyridyl nitrogen interactions) .
  • Analog N-(Pyridin-2-ylmethyl) Derivatives :
    • Compounds like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrate high anti-M.tb activity (MIC₉₀ = 0.03 μM) due to pyridine’s ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites .
  • Analog N-Morpholinylpropyl Derivatives :
    • Substituents like 3-morpholin-4-ylpropyl (e.g., 5-tert-butyl-3-(4-chlorophenyl)-N-[3-morpholinylpropyl]pyrazolo[1,5-a]pyrimidin-7-amine) enhance blood-brain barrier penetration, making them candidates for CNS targets .

Comparative Data Table

Compound Name Position 3 Position 5 7-Amino Substituent Key Activity/Property Reference
Target Compound Phenyl tert-Butyl Oxolan-2-ylmethyl High solubility, moderate metabolic stability
3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl) analog (35) 4-Fluorophenyl 4-Isopropylphenyl Pyridin-2-ylmethyl Anti-M.tb (MIC₉₀ < 0.1 μM)
5-Methyl-3-(3-trifluoromethylphenyl) analog (39a) 3-Trifluoromethyl Methyl Hydroxyl (7-ol) Moderate anti-M.tb activity (43% yield)
N-Morpholinylpropyl analog (850749-25-6) 4-Chlorophenyl tert-Butyl 3-Morpholinylpropyl CNS penetration potential
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenyl analog (11) 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl High anti-M.tb (MIC₉₀ = 0.03 μM)

Key Research Findings

Anti-Mycobacterial Activity: Fluorinated 3-phenyl derivatives consistently outperform non-fluorinated analogs (e.g., the target compound) in M.tb inhibition due to stronger target binding .

Metabolic Stability : Bulky 5-substituents (e.g., tert-butyl) enhance microsomal stability but may require trade-offs in potency .

Solubility and CNS Potential: Cyclic ethers (oxolan-2-ylmethyl) and morpholine-derived substituents improve aqueous solubility and BBB penetration, making them viable for neurotargets .

Biological Activity

5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships, and toxicity profiles, supported by data tables and case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • Core Structure : Pyrazolo[1,5-a]pyrimidine framework
  • Substituents :
    • A tert-butyl group at position 5
    • An oxolan-2-ylmethyl moiety at position 7
    • A phenyl group at position 3

Antibacterial Properties

Recent studies have evaluated the antibacterial efficacy of derivatives related to this compound. The following table summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundMRSA (USA300)4
Clostridium difficile4
Escherichia coliModerate
Candida albicansModerate

This compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, indicating its potential as an antibiotic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the side chains and core structure can significantly affect its potency.

  • Cationic Side Chains : Compounds with cationic side chains containing multiple heteroatoms exhibited greater antibacterial action.
  • Hydrophobicity : The presence of the tert-butyl group enhances hydrophobic interactions, facilitating better membrane penetration and increased biological activity .

Toxicity Profile

Evaluating the toxicity of new compounds is crucial for their development as therapeutics. In vitro studies on MCF-7 cells indicated that:

  • Compound exhibited favorable toxicity profiles, maintaining over 90% cell viability at concentrations up to 32 µg/mL.

This suggests a promising safety margin for further pharmacological exploration .

Case Studies

A detailed investigation into a derivative of this compound revealed insights into its mechanism of action:

  • Mechanism of Action : The compound inhibits bacterial cell wall synthesis, which is critical for bacterial survival.
  • Pharmacokinetic Properties : Simulations showed a favorable half-life compared to lead compounds, suggesting potential for sustained efficacy in vivo .

Q & A

What are the most common synthetic routes for preparing 5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

Basic:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones or their equivalents. For example, a multi-step approach may include:

Core formation : Cyclization under acidic or basic conditions (e.g., using H₂SO₄ or K₂CO₃) to generate the pyrazolo[1,5-a]pyrimidine scaffold .

Substituent introduction : The tert-butyl group at position 5 is introduced via alkylation or nucleophilic substitution, while the oxolane (tetrahydrofuran) methylamine at position 7 is attached using reductive amination or coupling reactions (e.g., Buchwald-Hartwig amination) .
Advanced:
Optimization of reaction conditions is critical. For instance:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene or THF may improve cyclization efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) or ligands (XPhos) can accelerate coupling reactions for the oxolane methylamine moiety .
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization from ethanol/dichloromethane ensures high purity (>95%) .

How can researchers confirm the structural identity of this compound?

Basic:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., tert-butyl at δ ~1.3 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .
    • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 419.235) .
  • Elemental analysis : Validate C, H, N content (e.g., C: 68.9%, H: 6.5%, N: 16.7%) .
    Advanced:
  • X-ray crystallography : Resolve 3D structure to confirm regiochemistry of substituents and hydrogen-bonding patterns (e.g., N-H···N interactions in the pyrimidine ring) .
  • DSC/TGA : Assess thermal stability (melting point ~220–230°C, decomposition >300°C) for formulation studies .

What experimental strategies are used to evaluate its biological activity?

Basic:

  • Enzyme inhibition assays : Test against kinases (e.g., CDK2) or mycobacterial ATP synthase using ATP-dependent luminescence assays (IC₅₀ values <1 μM indicate high potency) .
  • Cellular assays : Measure antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay) .
    Advanced:
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to validate target engagement (e.g., deletion of pfATP synthase in M. tuberculosis to confirm mode of action) .
  • SAR analysis : Compare analogs with varied substituents (e.g., 4-fluoro phenyl at position 3 improves activity 10-fold) .

How can contradictory bioactivity data across studies be resolved?

Advanced:

  • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Metabolic stability testing : Evaluate microsomal stability (e.g., mouse/human liver microsomes) to rule out false negatives due to rapid degradation .
  • Off-target profiling : Screen against related targets (e.g., hERG channel for cardiotoxicity) to identify confounding interactions .

What computational methods support the design of analogs with improved activity?

Advanced:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., hydrophobic pockets accommodating tert-butyl groups) .
  • QSAR models : Train on datasets of IC₅₀ values and substituent descriptors (e.g., Hammett σ values for aryl groups) to predict activity .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., logP ~3.5 for optimal membrane permeability) .

How are solubility and formulation challenges addressed?

Advanced:

  • Co-solvent systems : Use DMSO/PEG 400 mixtures for in vivo dosing .
  • Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 2 mg/mL in PBS at pH 7.4) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release in tumor models .

What strategies mitigate toxicity risks during preclinical development?

Advanced:

  • hERG inhibition screening : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM preferred) .
  • Genotoxicity assays : Ames test and micronucleus assays to rule out mutagenicity .
  • CYP inhibition profiling : Test against CYP3A4/2D6 to avoid drug-drug interactions .

How is metabolic stability optimized for in vivo efficacy?

Advanced:

  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester at position 7) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.